molecular formula C11H15N3O B1458626 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955519-60-4

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No.: B1458626
CAS No.: 1955519-60-4
M. Wt: 205.26 g/mol
InChI Key: QLFXHMGELSOIPZ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyridazine ring in this compound is known for its dual hydrogen-bonding capacity, which can facilitate interactions with enzyme active sites and protein binding domains . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, its impact on gene expression can lead to alterations in protein synthesis and cellular function, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyridazine ring can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity . These interactions can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, changes in gene expression mediated by this compound can lead to significant shifts in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its biochemical activity . Prolonged exposure can lead to gradual degradation, which may affect its efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s impact on metabolic pathways highlights its potential as a modulator of biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical efficacy. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific cellular compartments or organelles, where it can exert its biochemical effects. The precise localization of this compound within cells is essential for its function and therapeutic application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form the heterocyclic ring . This reaction is often carried out under neutral conditions and can be catalyzed by various metal catalysts or proceed via a metal-free pathway .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has a wide range of applications in scientific research:

Properties

IUPAC Name

3-(cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-8(1)7-15-11-5-9-6-12-4-3-10(9)13-14-11/h5,8,12H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFXHMGELSOIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NN=C3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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